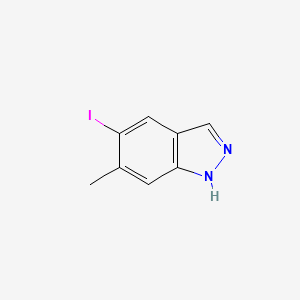

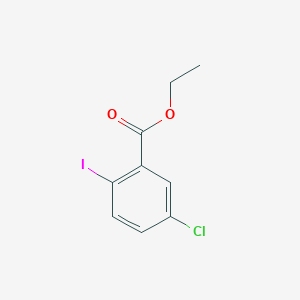

5-iodo-6-methyl-1H-indazole

Vue d'ensemble

Description

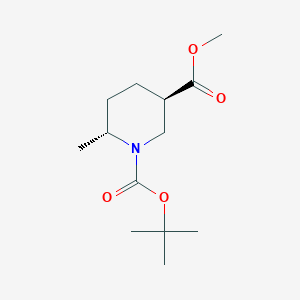

5-Iodo-6-methyl-1H-indazole is a heterocyclic compound belonging to the class of indazoles. It is a white, crystalline solid with a melting point of 148-150°C and a molecular weight of 222.14 g/mol. This compound has found many applications in medicinal chemistry and organic synthesis. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Therapeutic Potential and Biological Activity

5-Iodo-6-methyl-1H-indazole, as a derivative within the broader indazole scaffold, is part of a class of compounds known for their wide range of biological activities, which have sparked significant interest in developing novel therapeutic agents based on indazole structures. Indazole derivatives have been identified to possess promising anticancer, anti-inflammatory activities, and applications in disorders involving protein kinases and neurodegeneration. This demonstrates the pharmacological importance of the indazole scaffold in forming the basic structure of compounds with potential therapeutic value (Denya, Malan, & Joubert, 2018).

Synthetic Strategies for Functionalized Derivatives

The development of functionalized indazole derivatives through transition-metal-catalyzed C–H activation/annulation sequences is a significant area of contemporary research. This method has emerged as a favorable tool for constructing indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity. Such synthetic strategies underscore the continuous effort to innovate in the synthesis of indazole-based compounds, contributing to their versatility and applicability in various therapeutic areas (Shiri, Roosta, Dehaen, & Amani, 2022).

Antitumor Agents and Cancer Therapy

Indazole derivatives are increasingly recognized for their anti-tumor potential. Recent research advances have focused on developing indazole derivatives as inhibitors for various targets such as fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and proviral integration site MuLV (Pim) kinase, among others. Most compounds have displayed significant anti-tumor activities, highlighting the potential of indazole-based derivatives in cancer therapy and the need for further development of new anti-cancer agents with indazole scaffolds (Wan, He, Li, & Tang, 2019).

Heterocyclic N-oxide Applications

The chemistry of heterocyclic N-oxide derivatives, including those synthesized from indazole, plays a crucial role in organic synthesis, catalysis, and drug development. These compounds have shown significant biological importance, with potential applications in designing catalysts, asymmetric synthesis, and medicinal applications, demonstrating the broad utility and versatility of the indazole scaffold in advanced chemistry and drug development investigations (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Mécanisme D'action

Target of Action

5-Iodo-6-methyl-1H-indazole is an indazole derivative . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indazoles inhibit the activity of certain enzymes, while others may bind to specific receptors or other proteins, altering their function .

Biochemical Pathways

Indazole derivatives are known to interact with various biochemical pathways, depending on their specific targets . For example, indazoles that inhibit phosphoinositide 3-kinase δ would affect the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival .

Result of Action

For example, if the compound inhibits an enzyme involved in cell proliferation, it could potentially have anticancer effects .

Safety and Hazards

5-Iodo-6-methyl-1H-indazole is for R&D use only and not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

While specific future directions for 5-iodo-6-methyl-1H-indazole are not mentioned in the search results, indazole derivatives have been designed, synthesized, and evaluated for bioactivities . One of them, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity and suppressed the IDO1 protein expression . This compound could be promising for further development as a potential anticancer agent .

Propriétés

IUPAC Name |

5-iodo-6-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGCOYCORNCDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

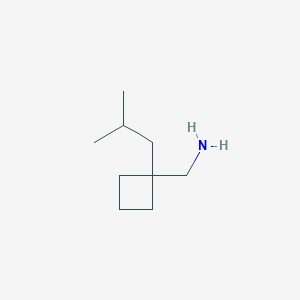

CC1=CC2=C(C=C1I)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731571 | |

| Record name | 5-Iodo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034154-15-8 | |

| Record name | 5-Iodo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)

![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)